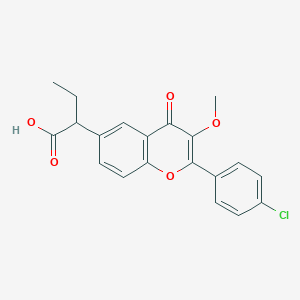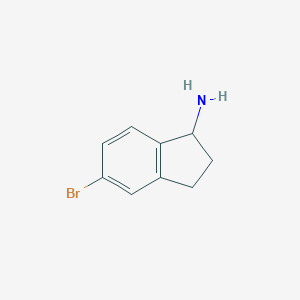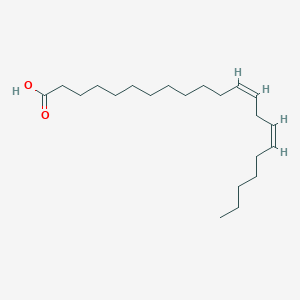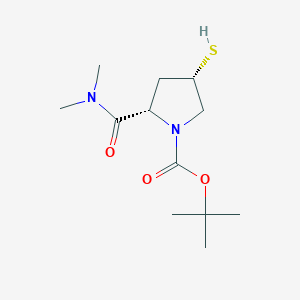![molecular formula C18H21N6Na2O15P3 B070439 Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate CAS No. 171800-68-3](/img/structure/B70439.png)
Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate
Übersicht
Beschreibung
The compound “Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate” is a complex organic molecule. It contains a purine base (adenine), a pentose sugar (ribose), and three phosphate groups. The molecule is a derivative of adenosine triphosphate (ATP), which is a key energy-carrying molecule in cells .
Synthesis Analysis
The synthesis of this compound is not straightforward and would likely involve multiple steps. The information available does not provide a detailed synthesis pathway .Molecular Structure Analysis
The molecular formula of the compound is C27H31N9Na2O15P2. It has a molecular weight of 829.5 g/mol. The structure includes a purine base (adenine), a pentose sugar (ribose), and three phosphate groups .Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the available resources .Physical And Chemical Properties Analysis
The compound has a molecular weight of 829.5 g/mol. It has 7 hydrogen bond donors and 20 hydrogen bond acceptors. The compound also has 13 rotatable bonds .Wissenschaftliche Forschungsanwendungen
Cellular Viability and Imaging
NPE-caged ATP is utilized in cellular viability assays and imaging. It serves as a biologically inactive molecule until activated by UV illumination, which releases ATP in a controlled manner. This property is particularly useful in studying cell viability and functions under different conditions, as well as in high-resolution cellular imaging .
Photolytic Processes
This compound is employed as a photolyzing substrate in luciferase-mediated firefly bioluminescence and other ATP-dependent photolytic processes. The controlled release of ATP upon photolysis allows researchers to investigate the dynamics of these processes with precise spatial and temporal resolution .
Muscle Fiber Research
In muscle physiology, NPE-caged ATP is used to study the relaxation of muscle fibers. By photolysis of caged ATP, researchers can induce a rapid increase in ATP concentration, which in turn affects muscle contraction and relaxation, providing insights into muscle function and disorders .
Intracellular Mechanisms
The ability to release ATP in a time- and quantity-specific manner within cells makes NPE-caged ATP a valuable tool for studying intracellular mechanisms. It helps in understanding the role of ATP in various cellular processes, including signal transduction, metabolism, and cell motility .
Molecular Motor Dynamics
NPE-caged ATP is used to study the dynamics of ATP-driven linear molecular motors, such as myosin Va. These studies are crucial for understanding the movement of organelles and vesicles within cells, which is essential for cellular transport and communication .
ATP as a Research Tool
Beyond its role as an energy currency, ATP is a substrate for many kinases involved in cell signaling and adenylate cyclase(s) that produce the second messenger cAMP. NPE-caged ATP, therefore, serves as a versatile tool in research involving cellular energy, signaling pathways, and enzymatic reactions .
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N6O15P3.2Na/c1-9(10-4-2-3-5-11(10)24(27)28)37-41(31,32)39-42(33,34)38-40(29,30)35-6-12-14(25)15(26)18(36-12)23-8-22-13-16(19)20-7-21-17(13)23;;/h2-5,7-9,12,14-15,18,25-26H,6H2,1H3,(H,29,30)(H,31,32)(H,33,34)(H2,19,20,21);;/q;2*+1/p-2/t9?,12-,14-,15-,18-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGOHIKVVKFGGU-DZHDPEGHSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1[N+](=O)[O-])OP(=O)([O-])OP(=O)([O-])OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N6Na2O15P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00583343 | |
| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
700.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate | |
CAS RN |
171800-68-3 | |
| Record name | Disodium 5'-O-(hydroxy{[({[1-(2-nitrophenyl)ethoxy]phosphinato}oxy)phosphinato]oxy}phosphoryl)adenosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00583343 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)




![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![2-[(4-Chlorophenyl)methoxy]-6-methoxybenzonitrile](/img/structure/B70379.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)


![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)